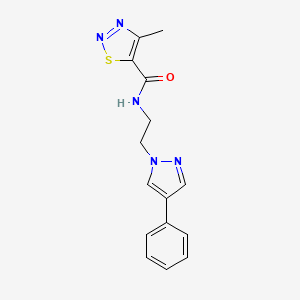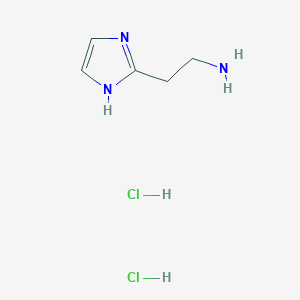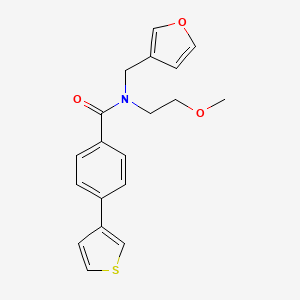
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(thiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of furan and thiophene-containing compounds has been explored in various studies. One such study describes the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, followed by conversion to a thioamide and subsequent oxidation to yield a compound with a furan ring that can undergo electrophilic substitution reactions . Although this does not directly describe the synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(thiophen-3-yl)benzamide, it provides insight into the reactivity of furan-containing compounds and the types of chemical transformations they can undergo.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction techniques and supported by density functional theory (DFT) calculations. For instance, a novel benzamide derivative crystallizes in a triclinic system, and its molecular geometry and vibrational frequencies have been calculated and found to be in good agreement with experimental data . Similarly, another study reports the synthesis and characterization of a furan and thiazolidinone-containing compound, with its crystal structure determined by X-ray powder diffraction and further analyzed using DFT . These studies demonstrate the utility of combining experimental and theoretical methods to elucidate the molecular structure of complex organic compounds.
Chemical Reactions Analysis
The reactivity of furan-containing compounds is highlighted by their ability to undergo various electrophilic substitution reactions, such as bromination, nitration, hydroxymethylation, formylation, and acylation, with the substituent entering exclusively into the furan ring . Additionally, the antioxidant properties of benzamide derivatives have been investigated using DPPH free radical scavenging tests, indicating potential reactivity towards free radicals .
Physical and Chemical Properties Analysis
The physical properties, such as lattice constants and space group, of related compounds have been determined through X-ray diffraction . Chemical properties, including HOMO and LUMO energies, molecular electrostatic potential (MEP) surface maps, and thermodynamic properties, have been calculated using DFT . These properties are crucial for understanding the stability and reactivity of the molecules. The solid-state molecular structure and packing have also been discussed, with Hirshfeld surface analysis and fingerprint plots used to establish the contribution of different intermolecular interactions .
Scientific Research Applications
Antiplasmodial Activities
Research into furan derivatives has shown promising applications in the treatment of malaria. A study focused on N-acylated furazan-3-amines, closely related in structure to the specified compound, revealed significant activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. This suggests potential for similar compounds in developing antimalarial therapies (Hermann et al., 2021).
Synthesis and Reactivity
The synthesis of novel compounds involving furan and thiophene has been a subject of interest due to their potential applications in medicinal chemistry and materials science. For instance, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction facilitates the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, highlighting the chemical versatility and potential utility of such structures in creating new compounds with specific properties (Reddy et al., 2012).
Anticancer and Antiangiogenic Activities
The structural motifs found in furan and thiophene derivatives have been explored for their anticancer properties. A notable study on 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin demonstrated significant antiproliferative activity against cancer cells, suggesting that similar structural frameworks could have potential in cancer therapy (Romagnoli et al., 2015).
Antimicrobial Activity
Furan/thiophene-1,3-benzothiazin-4-one hybrids have shown good activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts belonging to Candida spp. This indicates the potential for furan and thiophene derivatives in developing new antimicrobial agents (Popiołek et al., 2016).
Material Science Applications
The study of furan and thiophene derivatives extends into material science, where their incorporation into functional electrolytes has been investigated for improving cathode cycleability performance in batteries. This demonstrates the versatility of these compounds in enhancing the performance of energy storage devices (Abe et al., 2006).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-10-8-20(12-15-6-9-23-13-15)19(21)17-4-2-16(3-5-17)18-7-11-24-14-18/h2-7,9,11,13-14H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPYFQITOQBACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(thiophen-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


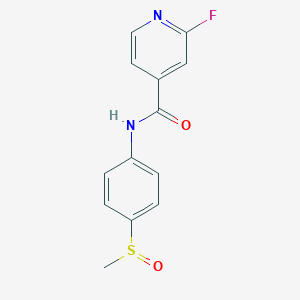
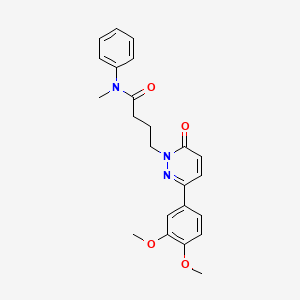
![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)


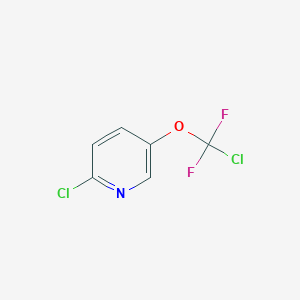
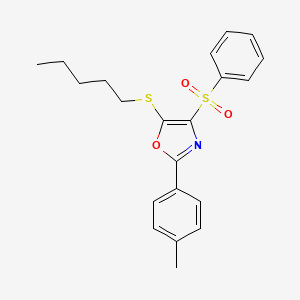
![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)
